2,6,6-Trimethyl-5beta-isopropenyl-2-cyclohexene-1-one
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Overview
Description
2,6,6-Trimethyl-5beta-isopropenyl-2-cyclohexene-1-one is an organic compound with the molecular formula C12H18O. It is a cyclic ketone with a unique structure that includes a cyclohexene ring substituted with three methyl groups and an isopropenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethyl-5beta-isopropenyl-2-cyclohexene-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclohexanone derivatives, which undergo cyclization in the presence of acid or base catalysts. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is often optimized for cost-effectiveness and efficiency, with considerations for the availability of raw materials and the scalability of the reaction .
Chemical Reactions Analysis
Types of Reactions
2,6,6-Trimethyl-5beta-isopropenyl-2-cyclohexene-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions at the methyl or isopropenyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Substituted cyclohexene derivatives
Scientific Research Applications
2,6,6-Trimethyl-5beta-isopropenyl-2-cyclohexene-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6,6-Trimethyl-5beta-isopropenyl-2-cyclohexene-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde: Another cyclic compound with similar structural features.
β-Cyclocitral: A related compound with a similar cyclohexene ring structure
Uniqueness
2,6,6-Trimethyl-5beta-isopropenyl-2-cyclohexene-1-one is unique due to its specific substitution pattern and the presence of both methyl and isopropenyl groups.
Properties
CAS No. |
179259-37-1 |
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Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
(5S)-2,6,6-trimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H18O/c1-8(2)10-7-6-9(3)11(13)12(10,4)5/h6,10H,1,7H2,2-5H3/t10-/m0/s1 |
InChI Key |
OSFWEYIAEHHWNV-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC[C@H](C(C1=O)(C)C)C(=C)C |
Canonical SMILES |
CC1=CCC(C(C1=O)(C)C)C(=C)C |
Origin of Product |
United States |
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